Ethyl 2,4,6-triisopropylbenzoate
Overview
Description
Ethyl 2,4,6-triisopropylbenzoate is an organic compound with the molecular formula C18H28O2 and a molecular weight of 276.41 g/mol . It is characterized by its pale-yellow to yellow solid or liquid form . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Ethyl 2,4,6-triisopropylbenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 2,4,6-triisopropylbenzoic acid with ethanol in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of 3-butyl-1-methyl-1H-imidazol-3-ium hexafluorophosphate as a catalyst at 80°C for 3 hours has been reported to achieve a high yield .
Chemical Reactions Analysis
Ethyl 2,4,6-triisopropylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,4,6-triisopropylbenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of ethyl 2,4,6-triisopropylbenzoate involves its interaction with specific molecular targets and pathways. For example, in lithiation-borylation reactions, it undergoes deprotonation, borylation, and 1,2-metalate rearrangement . These reactions are facilitated by the presence of suitable catalysts and reagents, leading to the formation of complex products.
Comparison with Similar Compounds
Ethyl 2,4,6-triisopropylbenzoate can be compared with other similar compounds, such as:
2,4,6-Triisopropylbenzoic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Mthis compound: Similar to the ethyl ester, this compound is used in organic synthesis and has comparable reactivity.
Isopropyl 2,4,6-triisopropylbenzoate: Another ester derivative with similar applications in research and industry.
This compound is unique due to its specific ester group, which imparts distinct reactivity and solubility properties compared to its analogs.
Properties
IUPAC Name |
ethyl 2,4,6-tri(propan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-8-20-18(19)17-15(12(4)5)9-14(11(2)3)10-16(17)13(6)7/h9-13H,8H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMLXTDVQDHSKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426738 | |
Record name | ethyl 2,4,6-triisopropylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63846-76-4 | |
Record name | ethyl 2,4,6-triisopropylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,4,6-triisopropylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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